molecular formula C20H23N7O3S B2728530 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 896678-11-8

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2728530
CAS No.: 896678-11-8
M. Wt: 441.51
InChI Key: MKMRUVNSFIFOOU-UHFFFAOYSA-N
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Description

This compound features a 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its role in kinase inhibition and epigenetic modulation . The 7-position of the core is substituted with a thioacetyl group, which connects to a piperazine ring modified by an ethyl carboxylate ester at the 1-position. This structure enhances solubility and bioavailability compared to unmodified triazolopyrimidines. The synthesis typically involves nucleophilic substitution of a 7-chloro intermediate with thiol-containing reagents, followed by piperazine coupling and esterification .

Properties

IUPAC Name

ethyl 4-[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-2-30-20(29)26-10-8-25(9-11-26)16(28)13-31-19-17-18(21-14-22-19)27(24-23-17)12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRUVNSFIFOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 863452-90-8) is a complex organic compound that incorporates a triazolo[4,5-d]pyrimidine moiety known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O3SC_{22}H_{20}N_{6}O_{3}S, with a molecular weight of 448.5 g/mol. The compound features several functional groups that enhance its solubility and biological interactions, including an ethyl ester group, an acetamido linkage, and a thioether substituent.

Biological Activity Overview

Compounds containing the triazolo[4,5-d]pyrimidine structure have been associated with various biological activities, including:

  • Antimicrobial Activity : Triazolo derivatives have shown significant antibacterial and antifungal properties. Studies indicate that similar compounds exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The presence of the triazole ring has been linked to anticancer properties. Research has shown that triazolo[4,5-d]pyrimidines can inhibit cancer cell proliferation in various models .
  • Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Receptor Interaction : Binding affinity studies suggest that this compound may interact with various receptors or proteins involved in cellular signaling pathways.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets relevant to cancer and infectious diseases .

Antimicrobial Studies

A study on related compounds showed that derivatives of triazolo[4,5-d]pyrimidine demonstrated moderate to high antimicrobial activities against bacteria such as S. aureus and fungi like Candida albicans. The most active compounds exhibited EC50 values significantly lower than standard antibiotics .

Antitumor Studies

In vitro studies have reported that certain triazolo[4,5-d]pyrimidine derivatives exert cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in human cancer cells through the activation of caspases .

Summary Table of Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial
Related Triazolo CompoundsAntitumor
Triazolo DerivativesAntitubercular

Scientific Research Applications

Research indicates that ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate exhibits several pharmacological effects:

  • Anticancer Activity: Compounds with similar structures have shown inhibitory effects on cancer cell lines by targeting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
  • Antiviral Properties: Preliminary studies suggest activity against viruses like Influenza A and Coxsackie B4, indicating potential for development as antiviral agents.
  • Antimicrobial Effects: The compound's derivatives have demonstrated antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Triazolo-Pyrimidine Core: This step usually involves cyclization reactions that create the triazole ring fused with the pyrimidine structure.
  • Thioether Linkage Formation: The introduction of the thioether group is achieved through reactions involving thiols or thioacetic acids.
  • Piperazine Ring Attachment: Finally, the piperazine moiety is linked via acetamido or acetylation reactions to complete the synthesis.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds structurally similar to this compound:

Study FocusFindings
MCF-7 Cells A derivative showed a significant increase in apoptosis rates compared to controls (58.29-fold increase).
Molecular Docking Studies Favorable interactions with targets such as EGFR and PI3K were observed, indicating potential for anticancer therapeutic development.
Antimicrobial Testing Demonstrated efficacy against various bacterial strains in vitro, supporting its use as an antimicrobial agent .

Comparison with Similar Compounds

Core Modifications: Triazolopyrimidine Derivatives

Compound Name Substituent at 7-Position Key Features Yield (%) m.p. (°C) Reference
Target Compound -(S)-CH₂-C(O)-piperazine-ethyl carboxylate Ethyl ester enhances lipophilicity ~66–82* N/A
Tert-butyl 4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate -Piperazine-tert-butyl carboxylate Bulkier tert-butyl group reduces solubility 66.7 133–136
3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[4,5-d]pyrimidin-7-amine hydrochloride -NH-piperidine hydrochloride Charged amine improves aqueous solubility N/A N/A
N-(4-((3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide (7d) -(S)-Ph-acrylamide Acrylamide enables covalent binding to targets N/A N/A

Notes:

  • The ethyl carboxylate in the target compound balances lipophilicity and metabolic stability compared to the tert-butyl carboxylate , which may hinder cellular uptake due to steric effects .
  • The thioacetyl linker in the target compound allows flexible conjugation, unlike the rigid acrylamide in 7d, which is designed for irreversible enzyme inhibition .

Piperazine and Ester Modifications

Compound Name Piperazine Substituent Molecular Formula Molecular Weight Purity (%) Reference
Target Compound Ethyl carboxylate C₂₁H₂₄N₈O₃S* 468.55* N/A N/A
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride Dihydrochloride salt C₁₅H₁₉Cl₂N₇ 295.28 95
Tert-butyl(2-((3-benzyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate (9) Propylthio + tert-butyl carbamate C₁₆H₂₁N₇S 344.16 82

Notes:

  • The dihydrochloride salt in exhibits superior aqueous solubility due to ionic character, contrasting with the neutral ethyl carboxylate.

Q & A

Q. How to statistically analyze heterogeneous datasets from multi-institutional collaborations?

  • Methodological Answer :
  • Meta-analysis : Apply random-effects models to aggregate bioactivity data, accounting for inter-lab variability .
  • Principal component analysis (PCA) : Reduce dimensionality of spectral/assay data to identify outliers .

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